3,4'-Dihydroxyflavone
Overview
Description
3,4’-Dihydroxyflavone is a naturally occurring flavonoid compound found in various plants. It belongs to the class of flavonoids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties . This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including neurodegenerative disorders and cancer .
Mechanism of Action
Target of Action
3,4’-Dihydroxyflavone (3,4’-DHF) is a synthetic flavonoid that has diverse biological activities . It has been found to inhibit tankyrase 1 (TNKS1) and TNKS2 , which are enzymes involved in various cellular processes such as Wnt signaling, telomere maintenance, and cell cycle progression . It also shows antiviral activity against Influenza A virus .
Mode of Action
3,4’-DHF interacts with its targets, inhibiting their activity. For instance, it inhibits the activity of TNKS1 and TNKS2, which can affect various cellular processes . It also has antiviral activity, suggesting it may interact with viral components or host factors to inhibit viral replication .
Biochemical Pathways
3,4’-DHF affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting TNKS1 and TNKS2, it can affect the Wnt signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . It also inhibits the production of chemokines such as nitric oxide and prostaglandin E2 and proinflammatory cytokines such as tumor necrosis factor alpha, interleukin 1 beta, and interleukin 6 in BV2 microglia . This suggests that 3,4’-DHF might suppress the proinflammatory MAPK and NF-κB signaling pathways .
Pharmacokinetics
It is known that flavonoids, in general, have variable absorption, distribution, metabolism, and excretion (adme) properties, which can affect their bioavailability
Result of Action
3,4’-DHF has been shown to have anti-neuroinflammatory effects in BV2 microglia and a mouse model . It successfully inhibited the production of proinflammatory chemokines and cytokines in BV2 microglia . Similar anti-neuroinflammatory activities of the compound were observed in the mouse model . These findings suggest that 3,4’-DHF could be a potential drug candidate for the treatment of microglia-related neuroinflammatory diseases .
Action Environment
The action of 3,4’-DHF can be influenced by various environmental factors. For instance, the presence of certain ions can modulate the DNA binding affinity of flavonoids via the formation of their Cu-chelates . Moreover, under high O(2) tension, 10 µM 3,4’-DHF treatment may render bovine embryo development similar to a low O(2) tension environment
Biochemical Analysis
Biochemical Properties
3,4’-Dihydroxyflavone interacts with various enzymes and proteins. It has been found to inhibit tankyrase 1 (TNKS1) and TNKS2, enzymes involved in protein regulation . It also exhibits activity against certain parasites, indicating interactions with biomolecules in these organisms . The nature of these interactions involves the compound binding to the active sites of these enzymes, inhibiting their function .
Cellular Effects
3,4’-Dihydroxyflavone has significant effects on various types of cells and cellular processes. It has been found to inhibit the production of chemokines such as nitric oxide and prostaglandin E2, and proinflammatory cytokines such as tumor necrosis factor alpha, interleukin 1 beta, and interleukin 6 in BV2 microglia . This suggests that 3,4’-Dihydroxyflavone can influence cell function by modulating cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 3,4’-Dihydroxyflavone involves its binding interactions with biomolecules and its influence on gene expression. It inhibits the phosphorylation of mitogen-activated protein kinase (MAPK) and nuclear factor (NF)-κB activation, indicating that its anti-inflammatory activities might be related to the suppression of the proinflammatory MAPK and NF-κB signaling pathways .
Temporal Effects in Laboratory Settings
The effects of 3,4’-Dihydroxyflavone change over time in laboratory settingsLong-term effects on cellular function observed in in vitro or in vivo studies include the inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of 3,4’-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been found to significantly decrease virus titers and pathological changes in the lung and reduce body weight loss and death when administered orally at a dosage of 1 mg/kg per 30 μL daily for 5 days .
Metabolic Pathways
3,4’-Dihydroxyflavone is involved in the flavonoid biosynthesis pathway. It is a product of the action of flavanone 3-hydroxylase, an enzyme that converts flavanones to dihydroflavonols .
Subcellular Localization
The subcellular localization of 3,4’-Dihydroxyflavone is not explicitly known. Flavonoids are generally found in the cytosol and can also be localized in the nucleus . The localization can affect the activity or function of 3,4’-Dihydroxyflavone, potentially influencing its interactions with other molecules and its overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dihydroxyflavone typically involves the use of flavone as a starting material. One common method is the hydroxylation of flavone at the 3 and 4’ positions using appropriate reagents and catalysts. For instance, the hydroxylation can be achieved using a combination of hydrogen peroxide and a suitable catalyst under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 3,4’-Dihydroxyflavone may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes the isolation of the compound from plant materials using solvents, followed by purification steps such as chromatography . Chemical synthesis on an industrial scale may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,4’-Dihydroxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the flavone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted flavones .
Scientific Research Applications
Comparison with Similar Compounds
Myricetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Morin: Known for its strong interaction with DNA and antioxidant activity.
Taxifolin: Exhibits antioxidant and anti-inflammatory effects, but with different molecular interactions.
Uniqueness of 3,4’-Dihydroxyflavone: 3,4’-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and interactions with molecular targets. Its ability to modulate multiple signaling pathways and provide neuroprotection sets it apart from other flavonoids .
Properties
IUPAC Name |
3-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-7-5-9(6-8-10)15-14(18)13(17)11-3-1-2-4-12(11)19-15/h1-8,16,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGOCTLAUAHUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350967 | |
Record name | 3,4'-DIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14919-49-4 | |
Record name | 3,4'-DIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-Dihydroxyflavone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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